SAG-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₈H₂₅D₃ClN₃OS |
|---|---|
Molecular Weight |
493.08 |
Synonyms |
3-Chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]- benzo[b]thiophene-2-carboxamide-d3; |
Origin of Product |
United States |
Fundamental Contextualization of Sag D3 Within Chemical Biology Research
Introduction to the Hedgehog (Hh) Signaling Pathway
The Hedgehog signaling pathway is a highly conserved cell-cell communication system essential for embryonic development and adult tissue homeostasis in multicellular organisms. numberanalytics.comjove.comfrontiersin.orgphysiology.org It plays a pivotal role in processes such as patterning, cell fate determination, and organogenesis during embryogenesis. numberanalytics.comnews-medical.net In adults, the pathway is involved in tissue maintenance and regeneration. numberanalytics.comjove.comfrontiersin.orgwikipedia.org Dysregulation of Hh signaling is associated with various developmental disorders and numerous cancers. numberanalytics.comjove.comfrontiersin.orgphysiology.orgwikipedia.orgmdpi.comamegroups.org
The canonical Hh signaling pathway is initiated by the binding of Hh ligands to the Patched (Ptch) receptor on the surface of target cells. numberanalytics.comnews-medical.net In mammals, there are three main Hh ligands: Sonic Hedgehog (Shh), Indian Hedgehog (Ihh), and Desert Hedgehog (Dhh). jove.comnews-medical.net The binding of a Hh ligand to Ptch relieves Ptch's inhibitory effect on Smoothened (Smo), a transmembrane protein. numberanalytics.comnews-medical.netmdpi.com This allows Smo to become active and transduce the signal intracellularly. numberanalytics.commdpi.com
Downstream of Smo, a complex series of events leads to the regulation of Gli transcription factors (Gli1, Gli2, and Gli3 in mammals). numberanalytics.comwikipedia.orgmdpi.combohrium.com In the absence of Hh signaling, Ptch inhibits Smo, and Gli proteins, particularly Gli2 and Gli3, are processed into repressor forms. wikipedia.orgmdpi.combohrium.com Upon Hh pathway activation, the inhibition of Smo by Ptch is lifted, leading to the accumulation and activation of Smo, often at the primary cilium in vertebrates. mdpi.comabcam.cn This activation prevents the processing of Gli proteins into repressors and promotes the formation of active Gli forms (primarily Gli1 and Gli2), which translocate to the nucleus and regulate the transcription of Hh target genes. numberanalytics.comnews-medical.netwikipedia.orgmdpi.combohrium.com Key components of the pathway include Hh ligands, the Ptch receptor, the Smoothened protein, Gli transcription factors, and regulatory proteins like Suppressor of Fused (Sufu). numberanalytics.comabcam.cn
Hh signaling is crucial for the proper development of numerous organs and tissues, including the brain, skeleton, musculature, gastrointestinal tract, and lungs. numberanalytics.comphysiology.orgwikipedia.org It dictates cell fate decisions and contributes to the precise patterning of structures during embryogenesis. numberanalytics.comnews-medical.net In adults, the pathway is involved in maintaining tissue homeostasis, regulating stem cell regeneration, and influencing processes such as cell proliferation, differentiation, and survival. numberanalytics.comfrontiersin.orgwikipedia.orgmdpi.com
Key Components and Canonical Activation Mechanisms.
The Role of Smoothened (Smo) as a Central Transducer in Hh Signaling
Smoothened (Smo) is a key transmembrane protein and a central transducer of the Hedgehog signal. numberanalytics.comwikipedia.orgelifesciences.org It is a Class Frizzled G protein-coupled receptor (GPCR) that is conserved across species. wikipedia.org In the absence of Hh ligand, Smo is inhibited by Ptch. news-medical.netmdpi.com Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to become active. numberanalytics.comnews-medical.netmdpi.com Activated Smo then triggers the downstream cascade that ultimately leads to the activation of Gli transcription factors. numberanalytics.comwikipedia.orgmdpi.com Smo's activity is regulated by various mechanisms, including its localization to the primary cilium and post-translational modifications like phosphorylation, ubiquitination, and sumoylation. abcam.cnelifesciences.orgsdbonline.org Cholesterol has also been shown to directly activate Smo by binding to its extracellular domain. elifesciences.org Due to its pivotal role, Smo is a significant target for modulating Hh pathway activity. mdpi.comwikipedia.org
Historical Development and Academic Significance of Smoothened Agonists (e.g., SAG) as Chemical Probes
Small molecule modulators of the Hh pathway, particularly those targeting Smo, have been invaluable tools in dissecting the pathway's mechanisms and exploring its biological roles. Smoothened agonists, such as SAG, are compounds that directly activate Smo, bypassing the need for Hh ligand binding to Ptch. nih.govbio-techne.comstemcell.com SAG (Smoothened Agonist) is a synthetic chlorobenzothiophene-containing compound that acts as a potent Smo receptor agonist. bio-techne.comstemcell.com It was one of the first small-molecule agonists developed for Smo. wikipedia.org
SAG activates Smo by directly binding to its heptahelical bundle, stabilizing an active conformation and leading to increased downstream gene expression. stemcell.comsigmaaldrich.com It can activate the Hh pathway independently of Ptch proteins. nih.govbio-techne.com The use of SAG and other Smo agonists as chemical probes has been crucial for academic research to study the effects of Hh pathway activation in various cellular and developmental contexts. wikipedia.orgnih.govaacrjournals.orgnih.govaacrjournals.orgmdpi.com These probes allow researchers to precisely perturb Hh signaling and investigate its consequences, complementing genetic approaches. nih.gov SAG has been shown to promote the proliferation and survival of developing neurons and has been used to induce pathway activation in cell-based assays. bio-techne.comwikipedia.orgsigmaaldrich.com
Rationale and Implications of Deuteration (d3) in Research Compound Design
Deuteration involves the replacement of one or more hydrogen atoms in a molecule with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen with an extra neutron. clearsynth.comsynmr.ingabarx.com This seemingly subtle change can have significant implications for the compound's physical, chemical, and biological properties, particularly its metabolic fate and pharmacokinetic profile. clearsynth.comgabarx.commdpi.comdatahorizzonresearch.comacs.org
The primary rationale for incorporating deuterium into research compounds like SAG-d3 is to alter their metabolic stability. clearsynth.comgabarx.commdpi.comdatahorizzonresearch.comacs.orgresearchgate.nettandfonline.comnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond due to the kinetic isotope effect. mdpi.comresearchgate.nettandfonline.com This increased bond strength can slow down enzymatic metabolism, particularly reactions where the cleavage of a C-H bond is the rate-limiting step. mdpi.comresearchgate.nettandfonline.com By selectively deuterating metabolically labile positions, researchers can create analogs that are more resistant to degradation. mdpi.comacs.orgtandfonline.com
In research, deuterated compounds like this compound offer several advantages. They can serve as internal standards in mass spectrometry-based assays, allowing for more accurate quantification of the non-deuterated analog and its metabolites due to their similar chemical properties but distinct masses. synmr.indatahorizzonresearch.com Deuteration can also be used to study metabolic pathways and understand how a compound is processed in biological systems. clearsynth.comsynmr.indatahorizzonresearch.com Furthermore, in some cases, altered metabolism due to deuteration can lead to improved pharmacokinetic properties, such as increased half-life and altered exposure, which can be beneficial for research studies requiring sustained pathway modulation. gabarx.commdpi.comacs.orgtandfonline.com While the primary focus for this compound in a research context is likely as an analytical standard or for metabolic studies, the general principles of deuteration in medicinal chemistry highlight the potential to influence a compound's behavior in biological systems. datahorizzonresearch.comacs.orgresearchgate.nettandfonline.com
The "d3" in this compound indicates that three hydrogen atoms in the SAG molecule have been replaced by deuterium. The specific positions of deuteration are crucial as they determine which metabolic pathways are likely to be affected. While the exact positions of deuteration in this compound are not explicitly detailed in the provided search results, this specific labeling pattern is designed to confer particular properties relevant to its use as a research tool, likely related to its metabolic fate or for use in quantitative analysis.
Molecular and Cellular Mechanism of Action of Sag D3
Detailed Analysis of SAG-d3 Binding to the Smoothened Receptor
SAG, and by extension this compound, exerts its agonistic effect by binding directly to the heptahelical bundle of the Smoothened receptor. stemcell.comfocusbiomolecules.com This binding event is crucial for stabilizing an active conformation of SMO, leading to the activation of the Hh signaling cascade. stemcell.com Studies with SAG have determined a dissociation constant (Kd) for the SAG/SMO complex to be approximately 59 nM, indicating a relatively strong binding affinity. focusbiomolecules.combio-techne.commedchemexpress.commedchemexpress.com SAG competes with antagonists like cyclopamine (B1684311) for binding to SMO, suggesting they may interact with overlapping or allosterically linked binding sites within the transmembrane domain. focusbiomolecules.combio-techne.commedchemexpress.commedchemexpress.compnas.org
Elucidation of Binding Pockets and Allosteric Modulation
Research indicates that SMO possesses multiple binding sites that influence its activity. nih.gov While some antagonists, such as SANT-1, are thought to bind deeper within a hydrophobic tunnel in SMO, agonists like SAG are suggested to bind outside this tunnel, potentially in the extracellular sterol binding site or the transmembrane domain. nih.govbiorxiv.org The binding of SAG is believed to induce allosteric modulation, affecting the receptor's conformation and subsequently its interaction with downstream effectors. pnas.orgbiorxiv.orgresearchgate.net This allosteric effect is distinct from the steric blockade mechanism proposed for some antagonists that occlude the hydrophobic tunnel. biorxiv.org
Studies using radioligand binding assays with a tritiated analog of SAG ([(3)H]SAG-1.3) have provided insights into the binding kinetics and interactions with other molecules. researchgate.net These experiments have shown that antagonists like SANT-1 and SANT-2 can inhibit SAG-induced pathway activation in a manner consistent with allosteric modulation. researchgate.net
| Compound | SMO Interaction Type | Kd (nM) | EC50 (nM) (Hh pathway activation) | Binding Location |
|---|---|---|---|---|
| SAG | Agonist | 59 | 3 | Heptahelical bundle/Extracellular site |
| Cyclopamine | Antagonist | - | - | Heptahelical bundle/Transmembrane pocket |
| SANT-1 | Antagonist | - | - | Allosteric/Transmembrane pocket |
Conformational Changes Induced by this compound Binding and Their Structural Elucidation
Binding of SAG to SMO induces significant conformational changes in the receptor, which are essential for its activation and downstream signaling. stemcell.comfocusbiomolecules.comnih.gov These conformational changes involve the stabilization of a specific active state of SMO. stemcell.com Studies comparing SAG with structurally related antagonists like SANT74 and SANT75 have demonstrated that despite similar structures, these molecules induce opposite conformational changes in the cytoplasmic tail of SMO, correlating with their opposing effects on SMO activity. nih.gov This suggests that the precise structural interaction of the ligand dictates the resulting active or inactive conformation of the receptor. nih.gov
Structural studies, including those utilizing techniques like FRET (Förster Resonance Energy Transfer) and potentially future X-ray crystallography or cryo-EM, are crucial for elucidating the detailed structural rearrangements within SMO upon this compound binding. nih.govuvm.edumdpi.com These studies aim to map how ligand binding to specific pockets translates into large-scale conformational shifts, particularly in the transmembrane helices and intracellular domains, ultimately enabling interaction with downstream signaling partners. biorxiv.orgnih.gov
Downstream Signal Transduction Cascade Activation Mediated by this compound
Upon this compound binding and the resulting activation of SMO, the inhibitory effect of PTCH on SMO is relieved, even in the absence of Hh ligand. stemcell.comscbt.comnih.gov Activated SMO then transduces the signal to downstream components of the Hh pathway, primarily impacting the GLI family of transcription factors. nih.govmdpi.com This signal transduction leads to a cascade of events that ultimately promote the expression of Hh target genes. stemcell.comnih.govmdpi.com
Regulation of Suppressor of Fused (SuFu) and GLI Transcription Factor Activity
In the absence of Hh signaling, Suppressor of Fused (SuFu) plays a crucial role in repressing GLI transcription factors. mdpi.combiorxiv.orgnih.govnih.gov SuFu binds to GLI proteins, sequestering them in the cytoplasm and preventing their nuclear translocation and transcriptional activity. mdpi.comnih.govsjtu.edu.cn SuFu also contributes to the proteolytic processing of GLI proteins (particularly GLI2 and GLI3) into repressor forms. nih.govmdpi.combiorxiv.org
This compound activation of SMO leads to the disruption of the SuFu-GLI complex. nih.govsjtu.edu.cnnih.gov This dissociation is a critical step in activating the Hh pathway. sjtu.edu.cnnih.gov Studies have shown that SAG treatment leads to a time-dependent decline in the amount of SuFu co-precipitated with GLI proteins like GLI3 and GLI2. nih.gov This suggests that activated SMO signals in a way that promotes the release of GLI from SuFu-mediated inhibition. nih.govsjtu.edu.cnnih.gov Furthermore, activated SMO can influence the phosphorylation status of GLI proteins, which in turn affects their interaction with SuFu and their subsequent activation or processing. life-science-alliance.orgsemanticscholar.org
| Protein | Role in Hh Pathway (Inactive State) | Effect of this compound Activation |
|---|---|---|
| SMO | Inhibited by PTCH | Activated, conformational change |
| SuFu | Binds and represses GLI | Dissociates from GLI |
| GLI | Sequestered by SuFu, processed into repressors | Released from SuFu, activated |
Nuclear Translocation and Transcriptional Regulation by GLI in Response to this compound
Following their release from SuFu, activated GLI transcription factors translocate to the nucleus. mdpi.combiorxiv.orgresearchgate.net This nuclear translocation is essential for them to exert their transcriptional regulatory function. mdpi.combiorxiv.orgresearchgate.net In the nucleus, GLI activators (primarily GLI1 and the full-length forms of GLI2 and GLI3) bind to specific DNA elements in the promoter regions of target genes, promoting their transcription. mdpi.comnih.govresearchgate.net
This compound stimulation has been shown to induce the nuclear translocation of GLI2. semanticscholar.org Once in the nucleus, activated GLI proteins can induce the expression of a variety of Hh target genes, including GLI1 itself, creating a positive feedback loop that amplifies the signal. mdpi.comnih.govresearchgate.net Research findings indicate that SAG stimulation increases the occupancy of GLI2 and specific histone marks (H3K4me3) in the GLI1 gene locus, further supporting the role of GLI2 in transcriptionally activating GLI1 in response to SMO activation. nih.gov
Investigation of Receptor Trafficking and Localization Dynamics Induced by this compound
The localization and trafficking of the Smoothened receptor, particularly its translocation to the primary cilium, are dynamically regulated in response to Hh pathway activation. nih.govplos.orgnih.govpnas.org The primary cilium is a key cellular organelle for Hh signaling in vertebrates, and SMO's presence and activation within the cilium are critical for efficient signal transduction. plos.orgnih.govpnas.org
In the absence of Hh ligand, PTCH is typically localized to the primary cilium and inhibits SMO's entry or activity within the cilium. nih.govpnas.org Upon Hh ligand binding or direct activation by agonists like SAG, SMO translocates to and accumulates in the primary cilium. stemcell.comnih.govplos.orgnih.govpnas.org This ciliary localization of activated SMO is necessary for the subsequent steps of the Hh signaling cascade, including the processing and activation of GLI proteins. nih.govplos.orgnih.gov
SAG treatment has been demonstrated to induce the translocation of SMO to the primary cilium. plos.orgpnas.org This suggests that this compound would similarly promote the ciliary localization of SMO. The precise mechanisms governing SMO trafficking to and within the cilium are complex and involve various cellular transport machinery. pnas.org Studies indicate that while ciliary translocation of SMO is necessary for pathway activation, it may not be sufficient on its own, suggesting that specific active conformations of SMO within the cilium are required for signal transduction. plos.orgnih.gov The dynamic localization of SMO to different regions of the primary cilium in response to different stimuli (agonists vs. some antagonists) further highlights the intricate regulation of SMO trafficking and its link to pathway activation. plos.orgnih.gov
Quantitative Aspects of this compound-Mediated Signaling Pathway Activation
Quantitative analysis of SAG's interaction with SMO and its effects on downstream signaling pathways provides valuable insights into its potency and efficacy. SAG demonstrates high potency as a SMO agonist. In cellular assays utilizing Shh-LIGHT2 cells, which express a Hh-responsive firefly luciferase reporter, SAG induces luciferase expression with an EC50 of 3 nM. medchemexpress.commedchemexpress.com This indicates that relatively low concentrations of SAG are sufficient to elicit a half-maximal activation of the Hh signaling pathway reporter activity in this system.
Binding studies have also quantified the affinity of SAG for the SMO receptor. Competition assays using BODIPY-cyclopamine binding to Smo-expressing Cos-1 cells have determined an apparent dissociation constant (Kd) of 59 nM for the SAG/SMO complex. medchemexpress.commedchemexpress.com This Kd value reflects the binding affinity of SAG for SMO, providing a quantitative measure of their interaction strength.
Beyond direct receptor binding and immediate pathway reporter activation, SAG also quantitatively impacts the expression of downstream genes and proteins. Studies have shown that treatment with SAG can significantly increase the mRNA and protein expression levels of SMO itself, as well as downstream targets like CAXII, in certain cell lines (e.g., MDAMB231 cells) at concentrations such as 250 nM. medchemexpress.commedchemexpress.com Furthermore, SAG treatment at concentrations like 120 nM has been observed to promote significant cellular proliferation, comparable in magnitude to the effects of Sonic Hedgehog N-terminal fragment (ShhN), the endogenous ligand, and to be more potent than ShhN in up-regulating the expression of key Hh target genes like Gli1, Gli2, and N-myc in specific cell types like cerebellar granule neuron precursors (CGNPs). nih.gov
The quantitative activity of SAG can also be modulated by the presence of other molecules. For instance, endocannabinoids have been shown to affect SAG-mediated pathway activation. These molecules can reduce the maximal pathway activation achievable by SAG and shift the peak pathway activation to lower SAG concentrations, suggesting a complex quantitative interaction at the level of SMO or downstream. pnas.org
The following table summarizes key quantitative parameters for SAG:
| Parameter | Value | Assay System | Reference |
| EC50 (Pathway Activation) | 3 nM | Firefly luciferase expression in Shh-LIGHT2 cells | medchemexpress.commedchemexpress.com |
| Kd (SMO Binding) | 59 nM | Competition with BODIPY-cyclopamine binding to Smo-expressing Cos-1 cells | medchemexpress.commedchemexpress.com |
Data Table 1: Quantitative Parameters of SAG Activity.
Biological Roles and Research Applications of Sag D3 in Model Systems
Modulation of Developmental Processes in Model Organisms.
Research employing SAG has provided insights into how Shh signaling modulates developmental trajectories in experimental models. Model organisms such as mice, chick embryos, and Xenopus are valuable for studying these complex processes bruker.comnih.govcarnegiescience.edu.
Neural Tube Patterning and Neurogenesis Studies.
The developing neural tube is a key structure where Shh signaling plays a critical role in establishing ventral cell fates and promoting neurogenesis nih.govfrontiersin.orgucl.ac.ukescholarship.org. Studies using SAG have demonstrated its ability to induce ventral neural markers in differentiating mouse embryonic stem cells (mESCs) plos.orgplos.org. For instance, in one study, the addition of SAG to differentiating mESCs led to the expression of ventral neural markers plos.org. The presence of SAG was shown to induce a ventralized identity in these cells plos.orgplos.org. Furthermore, the combination of retinoic acid (RA) and SAG influenced the expression of genes typical of hindbrain identity, while markers of spinal regions were not detected under these specific conditions plos.orgplos.org. This highlights the role of SAG, as a Shh pathway activator, in specifying regional identity within the developing neural tissue derived from stem cells in vitro plos.orgplos.org.
Data from research on neural differentiation in the presence of SAG:
| Condition (mESCs) | Key Signaling Molecules Present | Observed Outcome (Gene Expression/Identity) | Relevant Markers |
| Control | bFgf | Anterior Neural Identity | Otx1, Otx2 |
| Day 3 SAG Addition | bFgf, SAG | Ventral Neural Markers Induced | (Specific markers not detailed in snippet) |
| Day 3 RA and SAG Addition | bFgf, RA, SAG | Hindbrain Identity | Hoxa2, Hoxb2, Mafb, Epha4, Ephb2 |
Note: Data compiled from research findings on mESC differentiation plos.orgplos.org. Specific quantitative data on marker expression levels may vary depending on the experimental protocol.
Shh signaling, activated by agonists like SAG, influences the balance between neural stem cell proliferation and neuronal differentiation escholarship.org. Studies suggest that this signaling can regulate calcium dynamics at the primary cilium of neural cells, which in turn affects the transition from a proliferative to a differentiating state escholarship.org. This indicates a mechanism by which Shh signaling, potentially modulated by SAG, controls neurogenesis in the embryonic neural tube escholarship.org.
Regulation of Stem Cell Self-Renewal and Differentiation.
Stem cells, both embryonic/induced pluripotent and adult, possess the critical abilities of self-renewal and differentiation, processes tightly controlled by their microenvironment or "niche" nih.govwikipedia.orgfrontiersin.orgmdpi.com. Understanding the signals that govern these processes is fundamental to regenerative medicine frontiersin.org.
Embryonic Stem Cell and Induced Pluripotent Stem Cell Maintenance and Lineage Specification.
SAG, as a Smoothened agonist, is utilized in protocols for the directed differentiation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) towards specific lineages, particularly those influenced by Shh signaling plos.orgacs.org. These pluripotent stem cells have the capacity to differentiate into cells of all three germ layers: ectoderm, mesoderm, and endoderm nih.govresearchgate.netrndsystems.com.
Research has shown that SAG is included in defined culture media to guide the differentiation of pluripotent stem cells. For example, SAG has been used in protocols to generate motor neurons from mESCs frontiersin.org. In the context of differentiating human pluripotent stem cells (hPSCs) towards midbrain dopamine (B1211576) neurons, SAG is used in combination with other small molecules and growth factors to specify the desired neuronal fate acs.org.
Data from a differentiation protocol using SAG:
| Differentiation Stage | Key Signaling Molecules Present (Partial List) | Cell Type/Lineage Targeted |
| Initial Differentiation | LDN193189, SB431542, Purmorphamine, SAG, Y-27632 | Midbrain Dopamine Neuron Progenitors |
Note: This table represents a partial list of factors used in a specific differentiation protocol involving SAG acs.org. The complete set of factors and timing are crucial for successful differentiation.
The ability to precisely control the differentiation of ESCs and iPSCs using defined factors like SAG is essential for generating specific cell types for research, disease modeling, and potential therapeutic applications researchgate.netrndsystems.compnas.org. The responsiveness of pluripotent stem cells to differentiation signals, including those activated by SAG, can also be influenced by factors such as their cell-cycle state nih.gov.
Exploration of Tissue Homeostasis and Repair Mechanisms in Preclinical Models.
Based on the conducted searches, specific research exploring the role of SAG-d3 in tissue homeostasis and repair mechanisms within preclinical models was not identified. Studies discussing tissue homeostasis and repair in preclinical models often refer to other compounds, such as Vitamin D3, which has been implicated in glucose homeostasis and immune regulation, as well as influencing intestinal barrier function and microbiome diversity in animal studies nih.govfrontiersin.org. Vitamin D3 has also been linked to promoting cell repair and regeneration in the skin mdpi.com. However, these findings are associated with Vitamin D3 and not specifically with this compound.
Mechanistic Insights into Pathological Conditions through this compound Perturbation.
Direct mechanistic insights into pathological conditions specifically through the perturbation of this compound were not found in the provided search results. Research into pathological conditions in preclinical models often investigates various signaling pathways and compounds, but specific studies focusing on this compound in this context were not available.
Role in Oncogenic Signaling Pathways (preclinical in vitro/in vivo mechanistic studies).
Specific preclinical in vitro or in vivo mechanistic studies detailing the role of this compound in oncogenic signaling pathways were not identified in the search results. The Hedgehog (Hh) signaling pathway, which can be activated by Smoothened agonists like SAG, is known to be involved in cancer development, and inhibitors targeting this pathway have been explored in preclinical models of certain cancers, such as basal cell carcinoma researchgate.netnih.govuniroma1.it. However, research specifically on this compound's involvement in these pathways was not found.
Contribution to Fibrotic Processes and Inflammatory Responses (research models).
Information regarding the specific contribution of this compound to fibrotic processes and inflammatory responses in research models was not available in the search results. Studies on fibrotic processes and inflammatory responses in research models have investigated various factors and compounds, including the role of Vitamin D3 in attenuating fibrosis effects in vivo and influencing inflammatory cytokine levels nih.govcapes.gov.brnih.govaaem.pl. However, no specific data or findings were retrieved for this compound in these contexts.
Advanced Methodologies and Experimental Systems Utilizing Sag D3
Quantitative Mass Spectrometry for Metabolomic and Proteomic Profiling Leveraging Deuteration. Quantitative mass spectrometry is a powerful analytical technique used for measuring the abundance of metabolites (metabolomics) and proteins (proteomics) in biological samples.acs.orgnih.govmdpi.commdpi.comDeuterium labeling, as present in SAG-d3, is a key strategy in quantitative mass spectrometry, particularly for stable isotope dilution mass spectrometry (SID-MS).sigmaaldrich.comlumiprobe.comcerilliant.comacanthusresearch.comDeuterated compounds like this compound serve as internal standards.medchemexpress.comsigmaaldrich.comlumiprobe.comcerilliant.comacanthusresearch.comInternal standards are added to samples at a known concentration to normalize for variations that occur during sample preparation, chromatography, ionization, and detection, thereby improving the accuracy and reproducibility of quantification.cerilliant.comThe use of stable isotope-labeled internal standards is crucial in complex biological matrices like plasma.cerilliant.comuco.es
Tracking of this compound and its Deuterated Metabolites in Research Systems. The deuterium (B1214612) label in this compound allows for its precise tracking and quantification in various research systems using mass spectrometry.medchemexpress.comsigmaaldrich.comlumiprobe.comcerilliant.comacanthusresearch.comBecause the chemical behavior of the deuterated compound is very similar to the unlabeled compound, this compound can be used to accurately measure the concentration of SAG.acanthusresearch.comThis is particularly valuable in pharmacokinetic and metabolism studies.acanthusresearch.comBy using this compound as an internal standard, researchers can account for potential losses or variations in the recovery of SAG during sample processing.cerilliant.comFurthermore, mass spectrometry can be used to identify and quantify deuterated metabolites of this compound, providing insights into how the compound is processed within a biological system. The mass difference introduced by the deuterium atoms allows for the clear distinction between the parent compound (this compound) and its potentially unlabeled or differently labeled metabolites, as well as the endogenous, unlabeled form of SAG if present.sigmaaldrich.comcerilliant.comacanthusresearch.comThis capability is essential for understanding the fate of SAG in cell cultures, organoids, or animal models.medchemexpress.comacanthusresearch.com
Regrettably, the search results did not yield specific information focusing solely on the chemical compound “this compound” in the context of the advanced methodologies and experimental systems outlined, namely Isotope Dilution Mass Spectrometry for target quantification and pathway analysis (4.6.2) and the development of photoaffinity probes and biotinylated analogs for target identification (4.7).
While information was found regarding the parent compound, Smoothened Agonist (SAG), and general principles of the specified methodologies, the application of these techniques specifically to the deuterated form, this compound, was not detailed within the search results.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on this compound as requested.
Structure Activity Relationship Sar Studies of Sag D3 and Analogs
Identification of Structural Determinants for Smoothened Agonism and Receptor Selectivity
The agonistic activity of SAG and its analogs on the Smoothened receptor is dictated by specific structural elements that facilitate binding and induce the conformational changes necessary for receptor activation. SAG, a chlorobenzothiophene-containing compound, binds directly to Smo, specifically within the heptahelical bundle in the transmembrane domain, in a manner that can antagonize the binding of antagonists like cyclopamine (B1684311). pnas.orgnih.gov
Analysis of the binding of agonists like SAG1.5 (a SAG derivative) to human Smo has revealed insights into these structural determinants. The binding pocket within the transmembrane domain of Smo is described as a long and narrow cavity capable of accommodating multiple ligands. nih.gov In the agonist-bound state, the structure of SAG1.5 shows its aromatic rings packing against each other, fitting tightly into a pocket near the extracellular entrance of the transmembrane domain. This orientation positions the cyclohexane (B81311) ring deeper within the transmembrane bundle, allowing the positively charged methyl amino group to interact with a cluster of polar residues, including R400, D473, and E518 (using Ballesteros-Weinstein numbering, these correspond to R400⁵.³, D473⁶.⁵⁵, and E518⁷.³⁸). nih.gov Specifically, the positively charged amino group of SAG1.5 forms an ionic interaction with D473⁶.⁵⁵. nih.gov This interaction, along with conformational rearrangements of residues like R400⁵.³⁹ and E518⁷.³⁸, is proposed to contribute to Smo activation. nih.gov
Structural determinants for Smoothened agonism thus involve key interactions within the transmembrane binding pocket, particularly ionic and polar interactions with conserved residues, and the ability of the ligand to induce specific conformational changes in the receptor. The precise arrangement and functional groups on the SAG scaffold are critical for achieving high affinity and efficacy as a Smoothened agonist.
While the primary focus is Smoothened agonism, receptor selectivity in the context of SAG analogs refers to their preferential activation of Smoothened compared to other potential targets, including other GPCRs or components of other signaling pathways. SAR studies aim to identify modifications that maintain or enhance Smoothened activity while minimizing off-target interactions. The distinct binding site of SAG within the Smo transmembrane domain, different from the binding sites of some other Smo modulators like oxysterols that interact with the extracellular domain, provides opportunities for designing selective ligands. nih.gov
Design and Synthesis of Novel SAG-d3 Derivatives for Research Applications
The design and synthesis of novel this compound derivatives are driven by the need for research tools with tailored properties, such as improved potency, altered cellular permeability, or the incorporation of tags for imaging or target engagement studies. While this compound itself is a specific research tool (often used in mass spectrometry-based assays due to deuteration), the strategies for designing and synthesizing its derivatives are based on the extensive SAR knowledge gained from studies of SAG and other Smoothened agonists.
Synthetic strategies often involve modifying different regions of the SAG molecule, including the chlorobenzothiophene core, the linker region, or the cyclohexyl and benzyl (B1604629) substituents. acs.org Combinatorial synthesis approaches have been developed to generate libraries of SAG derivatives, allowing for the rapid exploration of the structural impact of various substituents on biological activity. acs.org
Strategies for Enhancing Potency and Efficacy in Research Models
Enhancing the potency (the concentration required to achieve a half-maximal effect, often expressed as EC₅₀ or pEC₅₀) and efficacy (the maximal response achievable) of this compound derivatives is a key goal in developing improved research tools. Strategies for achieving this involve rational design based on SAR principles and can include:
Modification of Functional Groups: Introducing or altering functional groups at specific positions on the SAG scaffold can optimize interactions with key residues in the Smoothened binding pocket, thereby increasing binding affinity and improving potency. For instance, the nature and position of substituents on the aromatic rings or the cyclohexyl group can significantly influence activity.
Alteration of Molecular Scaffold and Linkers: Modifying the rigidity or length of the linker connecting different parts of the molecule can influence how the compound fits into the binding site and the conformational changes it can induce in Smoothened. Studies on bitopic ligands, where a Smoothened agonist is linked to another moiety, have shown a dependency of activity on linker length, illustrating the importance of this structural feature. acs.org
Introduction of Halogen Atoms: Halogen substituents, such as chlorine or fluorine, can enhance potency by participating in favorable interactions (e.g., halogen bonding) or by influencing the electronic distribution and lipophilicity of the molecule. SAG itself contains a chlorine atom on the benzothiophene (B83047) core, and fluorination has been explored in derivatives like SAG1.5 to potentially enhance activity. nih.gov
Optimization of Stereochemistry: Chirality within the SAG structure, particularly at the cyclohexyl ring, can impact its interaction with the stereospecific binding site of Smoothened. Synthesizing and evaluating individual stereoisomers can reveal significant differences in potency and efficacy.
These strategies are often guided by iterative cycles of design, synthesis, and biological evaluation in relevant research models, such as cell-based assays measuring Hedgehog pathway activation (e.g., luciferase reporter assays) or phenotypic assays in cellular or developmental models. pnas.orgacs.org
Modulating Cellular Permeability and Target Engagement for in vitro studies
For in vitro research applications, it is crucial that this compound derivatives can effectively cross the cell membrane to reach the intracellular Smoothened receptor and engage with it. SAG is known to be cell-permeable. transcriptionfactor.org Modulating cellular permeability and ensuring target engagement are therefore important considerations in derivative design.
Strategies to influence cellular permeability include:
Adjusting Lipophilicity: The balance between lipophilicity and hydrophilicity is critical for membrane permeability. Modifications that alter the logP or cLogP of the molecule can impact its ability to traverse the lipid bilayer.
Modifying Polarity and Charge: Introducing or removing polar or charged groups can significantly affect how a compound interacts with the cell membrane and its transport across it.
Exploring Efflux Transporter Interactions: Some structural features can lead to compounds being substrates for efflux transporters, reducing their intracellular concentration. Designing derivatives that avoid or are less susceptible to efflux can improve target engagement.
Target engagement, the physical binding of a compound to its intended target within the cellular environment, is a critical aspect of in vitro studies. chemicalprobes.orgnih.gov Assays such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET target engagement assays can be used to directly measure the interaction between this compound derivatives and Smoothened in live cells. acs.orgpromega.comfrontiersin.org These assays provide valuable data on the intracellular binding affinity and occupancy, which can be correlated with the observed functional activity in cell-based assays. Modifying the structure to enhance intracellular binding affinity or residence time can improve target engagement and the reliability of in vitro results.
Computational Approaches in SAR Analysis and Predictive Modeling
Computational methods play an increasingly important role in modern SAR analysis and the design of novel this compound derivatives. These approaches can complement experimental studies by providing insights into ligand-receptor interactions, predicting the activity of virtual compounds, and guiding synthesis efforts. researchgate.netnih.gov
Key computational approaches used in SAR analysis and predictive modeling for Smoothened agonists include:
Molecular Docking: Docking simulations predict the preferred binding orientation (pose) and binding affinity of a ligand within the target protein's binding site. By docking SAG and its derivatives into the crystal structure of Smoothened, researchers can visualize key interactions and understand how structural changes might affect binding. nih.govnih.gov This helps identify favorable modifications and can explain observed differences in potency.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, accounting for the flexibility of both the ligand and the protein. These simulations can reveal the stability of the binding pose, the dynamics of key interactions, and the conformational changes induced in Smoothened upon agonist binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models build mathematical relationships between the structural properties (descriptors) of a set of compounds and their biological activity. By developing QSAR models for SAG derivatives, researchers can predict the activity of new, unsynthesized compounds based on their structures, prioritizing the most promising candidates for synthesis and testing. researchgate.netnih.govacs.org
Pharmacophore Modeling: Pharmacophore models represent the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged regions) required for a molecule to bind to a target and elicit a biological response. Developing a pharmacophore model for Smoothened agonists based on active SAG derivatives can help in virtual screening of large chemical databases to identify novel scaffolds with potential Smoothened agonistic activity.
Machine Learning: Machine learning algorithms can be applied to large SAR datasets to build predictive models for activity, selectivity, and other properties. These models can identify complex relationships between structural features and biological outcomes that may not be apparent through traditional SAR analysis. researchgate.netnih.govacs.org
These computational tools aid in understanding the molecular basis of this compound's activity, guiding the design of derivatives with improved properties, and prioritizing experimental work, thus accelerating the discovery and development of novel research tools targeting Smoothened.
Interactions and Crosstalk with Complementary Signaling Pathways
Synergy and Antagonism with Wnt/β-Catenin Signaling.
The interaction between Hedgehog and Wnt/β-Catenin signaling is a well-established area of research, with SAG being a tool to investigate this crosstalk. Studies have shown instances of both synergy and antagonism between these pathways. In certain experimental systems, activation of Hh signaling by SAG has been observed alongside the activation of Wnt signaling components, suggesting a potential synergistic or parallel activation mechanism. nih.gov For example, in the context of cranial suture development, activating Hh signaling with SAG was found to ameliorate osteogenic differentiation and partially rescue developmental defects caused by Wnt/β-Catenin inhibition. This indicates a synergistic relationship in promoting bone formation, where Hh activation can, to some extent, compensate for impaired Wnt signaling. mdpi.com This study highlights that Wnt/β-Catenin signaling regulates the differentiation fate of mesenchymal stem cells (MSCs), and Hh signaling significantly contributes to this process. mdpi.com
Conversely, the interaction can be antagonistic depending on the cellular context. Research in hepatocytes, for instance, has presented conflicting findings, with some studies suggesting Wnt signaling induction upon SAG treatment, while others have observed a downregulation of Wnt genes. springermedizin.de This underscores the context-specific nature of the crosstalk. Furthermore, one study indicated that SAG did not significantly alter the activity of Wnt-responsive reporters in HEK293 cells, suggesting a lack of direct modulatory effect on canonical Wnt signaling in this specific model. guidetomalariapharmacology.org Another study proposed that SAG administration leads to the establishment of a Wnt-inhibitory environment in skeletal stem cells, indicating an antagonistic interaction in this particular niche. researchgate.net
These findings collectively demonstrate that the interplay between Hh signaling, activated by SAG, and Wnt/β-Catenin signaling is multifaceted and highly dependent on the specific cell type and biological context.
Crosstalk with TGF-β, BMP, and FGF Signaling Pathways.
SAG's influence extends to interactions with the TGF-β, BMP, and FGF signaling pathways, which are critical regulators of development, differentiation, and tissue repair.
Regarding TGF-β signaling, studies have shown synergistic effects. The combination of SAG with TGF-β3 significantly enhanced the expression of nucleus pulposus-specific markers and improved intervertebral disc structure in adipose-derived mesenchymal stem cells, suggesting a cooperative role in directing differentiation towards a specific lineage. nih.gov It is proposed that TGF-β signaling may initiate differentiation, while Hh signaling, activated by SAG, promotes later stages of lineage-specific differentiation. nih.gov Crosstalk between SHH signaling and TGF-β, along with BMP and FGF signaling, is also crucial for palatal development, and SAG-mediated activation of SHH signaling has been shown to rescue developmental defects in this context. lipidmaps.org
Crosstalk with FGF signaling has also been documented, revealing both antagonistic and synergistic effects. In medulloblastoma cells, FGF activation was found to repress SAG-induced GLI1 expression, indicating an antagonistic interaction that could influence tumor progression. citeab.com Conversely, in the chick retina, SAG combined with FGF2 potentiated the formation of Müller glia-derived progenitor cells, demonstrating a synergistic interaction in promoting cell proliferation and regeneration. nih.gov These findings indicate that FGF signaling can modify the cellular response to Hh pathway activation by SAG. abcam.com
Modulatory Effects on Apoptotic, Autophagic, and Cell Cycle Processes.
Hh signaling, activated by SAG, plays a significant role in regulating fundamental cellular processes such as apoptosis, autophagy, and cell cycle progression. SAG is known to promote cell proliferation and survival, and its ability to enhance neuronal differentiation of induced pluripotent stem cells (iPSCs) and induce proliferation and survival of neuronal and glial precursors has been demonstrated. guidetomalariapharmacology.orgciteab.comfishersci.no SAG treatment has been shown to increase the number of proliferating cells in developing tissues, consistent with its role in promoting growth. lipidmaps.org
The relationship between Hh signaling and autophagy is intricate. While inhibition of Hh signaling has been linked to autophagy induction, the effects of Hh activation by SAG appear more complex and may involve non-canonical pathways. One study observed that both a Smo agonist (SAG) and an antagonist consistently regulated autophagy in hepatocytes via a non-canonical Smo pathway, influencing lipid degradation and production. mdpi.com This suggests that SAG's impact on autophagy is not a simple ON/OFF switch tied to canonical Hh activation but involves more nuanced mechanisms. Autophagy itself is a crucial process for cellular homeostasis and development, and its interaction with developmental pathways like Hedgehog is an active area of research. mdpi.com
Cell cycle progression is tightly linked to Hh signaling, particularly through the primary cilium, which is essential for canonical Hh signal transduction and typically assembles when cells exit the cell cycle. nih.gov Hh signaling has been shown to influence cell cycle dynamics. nih.gov Apoptosis, or programmed cell death, is another process that can be modulated by Hh signaling. Inhibition of the mTOR pathway, which interacts with Hh signaling, has been associated with increased apoptosis. nih.gov Conversely, activation of Hh signaling by SAG, which often promotes survival, might be expected to inhibit apoptosis. Studies on the inhibition of GLI1, a downstream effector of Hh signaling, have shown suppressed cell growth, cell cycle progression, and induced apoptosis and autophagy, suggesting that SAG-mediated activation of Hh would likely have opposing effects. researchgate.net
Interplay with Other Cellular Processes and Regulatory Networks.
Beyond the direct interactions with major signaling pathways, SAG's activation of Hh signaling influences a broader network of cellular processes and regulatory mechanisms. Hh signaling is fundamental to various aspects of development and physiological function, including brain development. wikipedia.org SAG has demonstrated the ability to support the proliferation and survival of developing neurons and offer protection against drug-induced brain injury. wikipedia.org Its application has shown promise in stimulating normal cerebellum development and improving behavioral outcomes in a mouse model of Down syndrome. fishersci.nowikipedia.org
SAG has also been implicated in modulating hormone production, as evidenced by its capacity to induce androgen production in prostate and bone stromal cells. wikipedia.org Furthermore, in the realm of cellular reprogramming, SAG has been utilized as a component in chemical cocktails aimed at reverting senescent human cells to a more youthful state. wikipedia.org
The non-canonical branches of Hh signaling, which can be activated by SAG independently of the traditional GLI transcription factors, are known to regulate diverse cellular processes including metabolism, cell proliferation, calcium flux, and migration. researchgate.net SAG has been shown to enhance the differentiation of iPSCs into specific neuronal subtypes, such as dopaminergic neurons. guidetomalariapharmacology.orgciteab.comfishersci.no In the postnatal rat hippocampus, SAG has been found to trigger the secretion of brain-derived neurotrophic factor (BDNF) and promote the maturation of GABAergic networks, indicating an interplay with neurotrophic signaling pathways like the BDNF-TrkB axis. The influence of SAG-activated Hh signaling on lipid metabolism has also been noted. mdpi.com The intricate relationship between Hh signaling and the mTOR pathway, which governs cell growth, protein synthesis, proliferation, and autophagy, represents another crucial point of intersection in cellular regulatory networks. nih.gov
Emerging Research Directions and Future Perspectives
Elucidation of Novel Smoothened Interaction Partners and Downstream Effectors.
Research into the Hh signaling pathway continues to uncover the complex network of proteins that interact with SMO and mediate its downstream effects. SAG, by directly activating SMO, has been instrumental in identifying key players in this cascade. Known interactions involve the binding of Hh ligands to Patched (PTCH) receptors, which relieves PTCH's inhibition of SMO, allowing SMO to translocate to the primary cilium and activate downstream signaling, ultimately affecting GLI transcription factors citeab.comguidetopharmacology.orgciteab.com. SUFU is another critical protein that interacts with GLI proteins, regulating their activity and nuclear translocation guidetopharmacology.org. Studies using SMO agonists like SAG have provided insights into the conformational changes in SMO that facilitate its activation and interaction with downstream components. For instance, SAG binds to the transmembrane domain of SMO, competing with inhibitors like cyclopamine (B1684311) and promoting SMO's ciliary localization and activation citeab.comguidetopharmacology.orgwikipedia.orgchem960.com. Single-molecule imaging studies have revealed that SAG treatment alters the confinement and binding events of SMO within the primary cilium guidetopharmacology.org. Furthermore, oxysterols have been identified as another class of SMO activators, binding to a distinct site on SMO wikipedia.orgchem960.com. The use of deuterium-labeled SAG, SAG-d3, can aid in the precise quantification of SAG binding to SMO and its interaction partners, potentially facilitating the discovery and validation of novel, less abundant, or transient interaction partners through techniques like mass spectrometry-based proteomics. By using this compound as a tracer or internal standard, researchers can more accurately measure the levels of SAG bound to different proteins or cellular compartments under various conditions, helping to map the dynamic interactome of activated SMO and identify previously unknown downstream effectors.
Development of Optogenetic or Chemogenetic Tools Based on Smoothened Agonists.
The fields of optogenetics and chemogenetics offer powerful approaches for controlling cellular signaling with high spatial and temporal precision. While not yet widely reported specifically for SMO agonists like SAG or this compound, the development of such tools represents a promising future direction for dissecting Hh pathway dynamics. Optogenetic tools typically involve genetically engineered light-sensitive proteins that can modulate cell activity upon illumination. Chemogenetic tools, such as DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) and PSAMs (Pharmacologically Selective Actuator Modules), utilize modified receptors that are selectively activated by otherwise inert small molecules. Developing optogenetic or chemogenetic tools based on SMO agonists would involve creating modified SMO receptors or chimeric proteins that respond to light or a specific synthetic ligand, respectively, to trigger Hh signaling. This compound, as a well-characterized SMO agonist, could potentially serve as a lead compound or a control in the development and validation of chemogenetic systems designed to activate SMO. Its labeled nature could be beneficial for tracking the distribution and engagement of a chemogenetic ligand in conjunction with the activation of a modified SMO receptor. While direct this compound-coupled optogenetic constructs are not currently prominent in literature, the underlying principles of using small molecules to control engineered receptors suggest a potential avenue for future research, where labeled agonists could be valuable for mechanistic studies.
Integration of Computational Modeling and Artificial Intelligence in this compound Research.
Computational modeling and artificial intelligence (AI) are increasingly powerful tools in biological research, offering capabilities for analyzing complex datasets, predicting molecular interactions, and simulating biological processes. The application of these methods to Hh signaling and SMO agonists like SAG is a growing area. Computational approaches, such as molecular dynamics simulations, can be used to model the binding of SAG to SMO, analyze conformational changes upon activation, and predict interactions with other proteins. AI and machine learning algorithms can be applied to large-scale biological data (e.g., transcriptomics, proteomics) generated from experiments using SAG to identify key genes, proteins, and pathways regulated by SMO activation. In the context of this compound research, computational modeling can be used to simulate the behavior of the labeled compound, predict potential differences in binding kinetics or metabolism compared to unlabeled SAG, and aid in the interpretation of experimental data obtained using this compound. AI could be employed to analyze quantitative data generated with this compound, such as mass spectrometry data for identifying and quantifying labeled metabolites or interacting proteins. Predictive models could be built to understand how variations in Hh pathway components affect the response to this compound, potentially informing the design of more targeted interventions. The integration of these computational approaches with experimental data from this compound studies can accelerate the discovery process and provide a more comprehensive understanding of SMO-mediated signaling.
Unraveling Untapped Biological Functions of Hedgehog Signaling Through Advanced this compound Applications.
While the role of Hedgehog signaling in development and certain diseases is well-established, there are likely many untapped biological functions that remain to be discovered. The precise and quantifiable activation of SMO using tools like this compound can facilitate the exploration of these less-understood roles. By employing this compound in conjunction with advanced techniques such as single-cell analysis, high-resolution imaging, and in vivo tracing, researchers can investigate the effects of localized and controlled SMO activation in complex biological systems. For instance, using this compound in metabolomic studies could help identify novel metabolic pathways regulated by Hh signaling. Its use in lipidomic analysis could shed light on the intricate relationship between Hh signaling and lipid metabolism, an area of increasing interest wikipedia.org. Furthermore, applying this compound in studies involving organoids or complex co-culture systems could reveal how Hh signaling influences cell-cell interactions and tissue organization in ways not previously appreciated. The ability to accurately track and quantify the labeled agonist allows for more rigorous investigation of subtle or context-dependent Hh pathway activities, potentially uncovering roles in areas such as regeneration, immune modulation, or neuronal circuit function that are not yet fully understood. The unique characteristics of this compound make it a valuable tool for pushing the boundaries of our understanding of the multifaceted roles of the Hedgehog signaling pathway.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for studying SAG-d3's biochemical interactions?
- Methodological Answer :
- Control Variables : Maintain strict control over environmental factors (e.g., temperature, pH) to isolate this compound's effects. Use thermostatted chambers and buffered solutions to minimize variability .
- Replication : Conduct triplicate experiments to ensure reproducibility. Include positive/negative controls (e.g., known agonists/inhibitors) to validate assay conditions .
- Dose-Response Curves : Test a wide concentration range to establish EC50/IC50 values. Use nonlinear regression models to analyze sigmoidal relationships .
- Data Validation : Cross-verify results with orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to confirm mechanistic consistency .
Q. How should researchers validate the purity and stability of this compound in vitro?
- Methodological Answer :
- Analytical Chromatography : Employ HPLC or LC-MS with a certified reference standard to assess purity (>98% threshold). Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) .
- Stability Testing : Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to predict shelf life. Track decomposition via UV-Vis spectroscopy or NMR .
- Batch Documentation : Record synthesis lot numbers, storage conditions, and solvent compatibility to trace variability in experimental outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?
- Methodological Answer :
- Meta-Analysis Framework :
Data Harmonization : Normalize parameters (e.g., bioavailability, half-life) using standardized units. Adjust for species-specific metabolism (e.g., murine vs. primate models) .
Methodological Review : Compare protocols for dosing regimens (oral vs. intravenous), sample collection intervals, and analytical techniques (e.g., ELISA vs. mass spectrometry) .
Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability. Use funnel plots to detect publication bias .
- Example : Discrepancies in bioavailability might arise from differences in solvent carriers (e.g., DMSO vs. cyclodextrin), which affect compound solubility .
Q. What strategies are effective for integrating omics data with phenotypic assays in this compound research?
- Methodological Answer :
- Multi-Omics Workflow :
| Step | Technique | Application |
|---|---|---|
| 1. Transcriptomics | RNA-seq | Identify this compound-induced gene expression changes |
| 2. Proteomics | TMT Labeling | Quantify protein abundance shifts post-treatment |
| 3. Metabolomics | LC-HRMS | Map metabolic pathway alterations |
- Data Integration : Use network pharmacology tools (e.g., Cytoscape) to overlay omics data with phenotypic outcomes (e.g., apoptosis rates). Validate hub targets via CRISPR knockouts .
- Challenge : Address false positives from batch effects by applying ComBat or PCA correction .
Data Contradiction and Reproducibility
Q. How should researchers address replication failures in this compound's reported bioactivity?
- Methodological Answer :
- Protocol Audit : Compare original and replication studies for deviations in cell lines (e.g., HeLa vs. HEK293), passage numbers, or serum concentrations .
- Reagent Traceability : Verify critical reagents (e.g., antibodies, this compound batches) using Certificates of Analysis. Share raw data via repositories like Zenodo .
- Pre-registration : Use platforms like Open Science Framework to document hypotheses and methods before experimentation, reducing HARKing (Hypothesizing After Results are Known) .
Interdisciplinary Approaches
Q. What computational tools are recommended for modeling this compound's structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases). Validate with mutagenesis studies .
- QSAR Modeling : Apply Random Forest or SVM algorithms to correlate structural descriptors (e.g., logP, polar surface area) with activity data. Curate datasets from ChEMBL or PubChem .
- Limitation : Address overfitting by external validation with independent test sets .
Data Management and Ethics
Q. How should researchers design a data management plan (DMP) for this compound studies?
- Methodological Answer :
- FAIR Principles : Ensure data is Findable (DOIs), Accessible (CC-BY licenses), Interoperable (standardized formats like .mzML), and Reusable (metadata templates) .
- Ethical Compliance : Anonymize human-derived data (e.g., patient samples) using dual-factor encryption. Document consent protocols per GDPR or IRB guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
